

# Janagliflozin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Janagliflozin** is a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor developed by Sihuan Pharmaceutical Holdings Group.[1] Approved in China for the treatment of type 2 diabetes mellitus (T2DM), it represents a significant advancement in oral anti-diabetic therapy, particularly within the Chinese market.[2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of **Janagliflozin**, supplemented with quantitative data from clinical trials and detailed experimental protocols.

## **Discovery and Development**

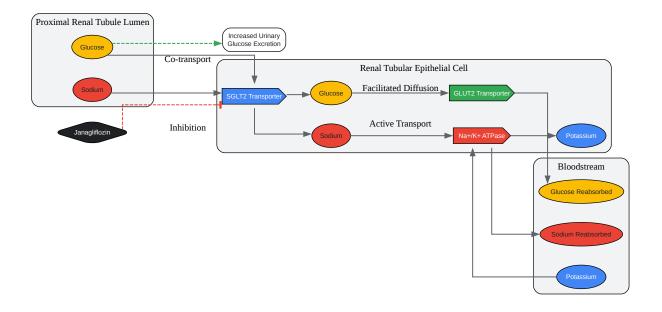
Janagliflozin, also known as Huiyoujing (proline janagliflozin tablets), was independently developed by Jilin Huisheng Biopharmaceutical Co. Ltd., a subsidiary of Sihuan Pharmaceutical.[2] It is the second domestically developed SGLT2 inhibitor to be approved in China, receiving clearance from the NMPA on January 23, 2024, for use as both a monotherapy and in combination with metformin.[1][2] The development of Janagliflozin was accelerated through a model-informed drug development (MIDD) strategy, which allowed for a waiver of a traditional Phase 2 study.[3]

#### **Mechanism of Action: SGLT2 Inhibition**



**Janagliflozin** exerts its therapeutic effect by selectively inhibiting the SGLT2 protein located in the proximal renal tubules of the kidneys.[4] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[5] By blocking this transporter, **Janagliflozin** reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[4][5] This mechanism of action is independent of insulin secretion or sensitivity.[5]

#### **Signaling Pathway of SGLT2 Inhibition**



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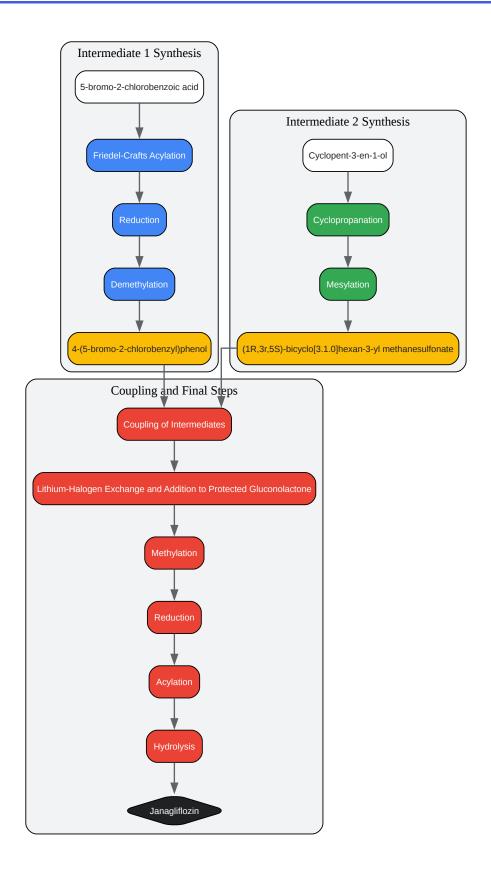
Mechanism of action of **Janagliflozin** via SGLT2 inhibition.

## **Chemical Synthesis Pathway**

The chemical synthesis of **Janagliflozin** is a multi-step process that involves the construction of two key intermediates followed by their coupling and subsequent modifications. The synthesis described in patent US9315438B2 provides a framework for the preparation of **Janagliflozin**.

#### **Synthesis Workflow**





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High-level workflow for the chemical synthesis of **Janagliflozin**.



# Experimental Protocols (Reconstructed from Patent US9315438B2)

Step 1: Preparation of 5-bromo-2-chlorobenzoyl chloride

5-bromo-2-chlorobenzoic acid (270 g, 1.15 mol) is suspended in methylene chloride (2700 mL). To this mixture, N,N-dimethylformamide (1 mL) is added, followed by the dropwise addition of oxalyl chloride (288 mL, 3.46 mol) at 0°C. The mixture is then warmed to 20°C and allowed to react for 3 hours. The reaction mixture is evaporated to yield the product which is used directly in the next step.

Step 2: Friedel-Crafts Acylation

The crude 5-bromo-2-chlorobenzoyl chloride is subjected to a Friedel-Crafts acylation with anisole to produce the corresponding ketone.

Step 3: Reduction

The ketone intermediate is reduced to a methylene group.

Step 4: Demethylation

The methyl ether is cleaved to yield 4-(5-bromo-2-chlorobenzyl)phenol.

Step 5: Preparation of (1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl methanesulfonate

(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol (112 g, 1.14 mol) is dissolved in methylene chloride (1250 mL) in an ice-water bath. Triethylamine (174 g, 1.69 mol) is added, followed by the slow dropwise addition of methylsulfonyl chloride (197 g, 1.72 mol). The reaction is stirred for 30 minutes at 0°C. The reaction is quenched with water, and the organic phase is separated and worked up to yield the mesylated product.

Step 6: Coupling of Intermediates

4-(5-bromo-2-chlorobenzyl)phenol is reacted with (1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl methanesulfonate.



Step 7: Lithium-Halogen Exchange and Addition

The coupled intermediate undergoes a lithium-halogen exchange followed by addition to a protected gluconolactone.

Step 8: Methylation

The resulting hydroxyl group is methylated.

Step 9: Reduction

The intermediate is reduced.

Step 10: Acylation

The hydroxyl groups of the glucose moiety are protected by acylation.

Step 11: Hydrolysis

The acyl protecting groups are removed by hydrolysis to yield **Janagliflozin**. The final product is purified by C18 reverse phase preparative chromatography to a yield of 91%.

#### **Clinical Efficacy and Safety**

**Janagliflozin** has been evaluated in Phase 3 clinical trials in Chinese patients with T2DM, both as a monotherapy and as an add-on therapy to metformin.

#### **Monotherapy Study**

A multicentre, randomized, double-blind, placebo-controlled, Phase 3 trial evaluated the efficacy and safety of **Janagliflozin** monotherapy in drug-naive Chinese patients with T2DM inadequately controlled with diet and exercise.[6] A total of 432 patients were randomized to receive once-daily placebo, 25 mg **Janagliflozin**, or 50 mg **Janagliflozin**.[6]



Parameter	Placebo	Janagliflozin 25 mg	Janagliflozin 50 mg
Change in HbA1c from baseline (%)	-	-0.80	-0.88
Patients achieving HbA1c <7.0%	23.5%	47.2%	49.3%
Change in Fasting Plasma Glucose (mmol/L)	-	Significant Reduction (P < 0.05)	Significant Reduction (P < 0.05)
Change in 2-hour Postprandial Glucose (mmol/L)	-	Significant Reduction (P < 0.05)	Significant Reduction (P < 0.05)
Change in Body Weight (kg)	-	Significant Reduction (P < 0.05)	Significant Reduction (P < 0.05)
Change in Systolic Blood Pressure (mmHg)	-	Significant Reduction (P < 0.05)	Significant Reduction (P < 0.05)
Overall Adverse Events	60.7%	67.8%	71.5%

#### **Add-on Therapy to Metformin**

Another multicentre, randomized, double-blind, placebo-controlled, Phase 3 trial assessed the efficacy and safety of **Janagliflozin** as an add-on therapy in Chinese patients with T2DM inadequately controlled with metformin alone.[7] 421 patients were randomized to receive placebo, 25 mg **Janagliflozin**, or 50 mg **Janagliflozin** in addition to their metformin regimen.[7]



Parameter	Placebo	Janagliflozin 25 mg	Janagliflozin 50 mg
Change in HbA1c from baseline (%)	-	-0.58	-0.58
Patients achieving HbA1c <7.0%	28.0%	41.8%	41.7%
Change in Fasting Plasma Glucose (mmol/L)	-	Significant Reduction (P < 0.05)	Significant Reduction (P < 0.05)
Change in 2-hour Postprandial Glucose (mmol/L)	-	Significant Reduction (P < 0.05)	Significant Reduction (P < 0.05)
Change in Body Weight (kg)	-	Significant Reduction (P < 0.05)	Significant Reduction (P < 0.05)
Change in Systolic Blood Pressure (mmHg)	-	Significant Reduction (P < 0.05)	Significant Reduction (P < 0.05)

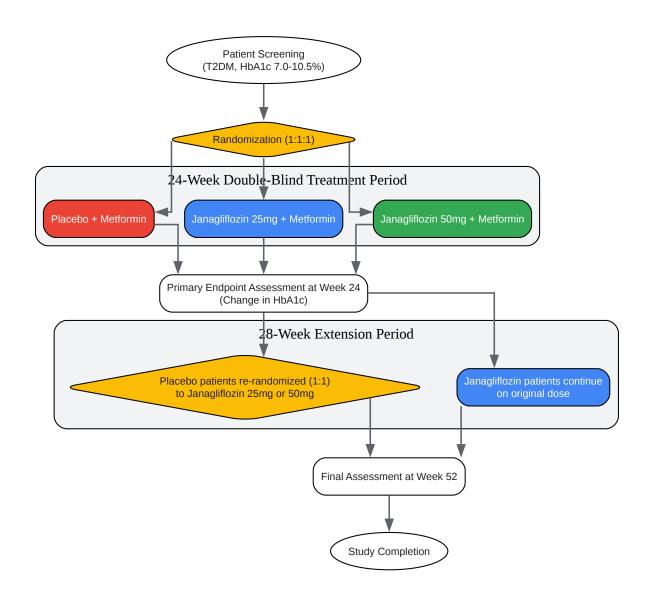
In both studies, **Janagliflozin** was generally well-tolerated, with a low incidence of urinary tract and genital fungal infections.[6] No severe hypoglycemia occurred in the add-on therapy trial.
[7]

## **Pharmacokinetics and Pharmacodynamics**

Pharmacokinetic studies in Chinese subjects with T2DM have shown that **Janagliflozin** is rapidly absorbed following oral administration, reaching maximum plasma concentration (Cmax) in approximately 2 to 6 hours.[4][8] The mean half-life at steady state is around 21 to 23 hours.[6] Pharmacodynamic studies have demonstrated that **Janagliflozin** significantly promotes urinary glucose excretion.[4][8]

#### **Clinical Trial Workflow Example**





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Example workflow for a Phase 3 clinical trial of **Janagliflozin**.

#### Conclusion

**Janagliflozin** is a novel SGLT2 inhibitor with a robust clinical profile demonstrating significant efficacy in improving glycemic control, reducing body weight, and lowering blood pressure in



patients with type 2 diabetes. Its development and approval mark a notable achievement in China's domestic pharmaceutical landscape. The chemical synthesis, while complex, provides a viable route for large-scale production. As a new therapeutic option, **Janagliflozin** holds promise for the management of T2DM, particularly for patients in China. Further research may explore its potential cardiovascular and renal protective benefits, consistent with the broader class of SGLT2 inhibitors.

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#### References

- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. A Model-Informed Approach to Accelerate the Clinical Development of Janagliflozin, an Innovative SGLT2 Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of SGLT-2 inhibitors My Endo Consult [myendoconsult.com]
- 5. SGLT2 inhibitor Wikipedia [en.wikipedia.org]
- 6. Efficacy and safety of janagliflozin monotherapy in Chinese patients with type 2 diabetes mellitus inadequately controlled on diet and exercise: A multicentre, randomized, doubleblind, placebo-controlled, Phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of janagliflozin as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin alone: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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